molecular formula C10H11O2- B1260699 4-Phenylbutyrate

4-Phenylbutyrate

Cat. No. B1260699
M. Wt: 163.19 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenylbutyrate is a carboxylic acid anion obtained by the removal of proton from the carboxy group of 4-phenylbutyric acid. It is a conjugate base of a 4-phenylbutyric acid.

Scientific Research Applications

1. Cancer Research

4-Phenylbutyrate (4-PB) has been studied for its effects on malignant glioma cells, showing potential as an anti-cancer agent. Engelhard et al. (1998) found that 4-PB inhibits proliferation, alters morphology, migration, and invasiveness of glioma cells, and decreases the expression of genes important in glial malignancy, such as c-myc and urokinase (Engelhard et al., 1998).

2. Cystic Fibrosis Treatment

Singh et al. (2006) reported that 4-PB in cystic fibrosis bronchial epithelial cells led to the identification of butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules associated with the amelioration of the chloride transport defect in these cells (Singh et al., 2006).

3. Neuroprotective Effects

Qi et al. (2004) demonstrated the neuroprotective effect of 4-PB on cerebral ischemic injury in a mouse model, suggesting its potential use in treating stroke through inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).

4. Alzheimer's Disease

Cuadrado‐Tejedor et al. (2011) discussed the potential of 4-PB in treating Alzheimer's disease, noting its ability to restore cognitive deficits in animal models and suggesting its multi-modal/multi-target mechanism as distinct from other drugs in clinical trials (Cuadrado‐Tejedor et al., 2011).

5. Trauma and Hemorrhagic Shock

Yang et al. (2016) found that 4-PB has beneficial effects in traumatic hemorrhagic shock in rats, improving animal survival and protecting organ function by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).

6. Molecular Chaperone in Proteostasis

Kolb et al. (2015) highlighted 4-PB's role as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis (Kolb et al., 2015).

7. Duchenne Muscular Dystrophy

Begam et al. (2016) conducted a study indicating that sodium 4-PB could reduce contraction-induced myofiber damage in the mdx mouse model of Duchenne muscular dystrophy, suggesting its potential therapeutic application (Begam et al., 2016).

8. Plant Regeneration

Iwase et al. (2022) explored the use of 4-PB in promoting plant regeneration, finding that it enhances callus formation and subsequent shoot regeneration in Arabidopsis, mimicking the effect of exogenous auxin (Iwase et al., 2022).

properties

Product Name

4-Phenylbutyrate

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

4-phenylbutanoate

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1

InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-]

synonyms

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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